molecular formula C10H16N4O3 B1492658 ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate CAS No. 2098123-38-5

ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B1492658
CAS No.: 2098123-38-5
M. Wt: 240.26 g/mol
InChI Key: NTGADKQAQXWABL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with a 1,2,3-triazole moiety. The triazole ring is substituted at the 4-position with a hydroxymethyl group, while the pyrrolidine nitrogen is functionalized with an ethyl carboxylate ester. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which ensures regioselective 1,4-substitution of the triazole ring .

Properties

IUPAC Name

ethyl 3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-2-17-10(16)13-4-3-9(6-13)14-5-8(7-15)11-12-14/h5,9,15H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGADKQAQXWABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of triazole derivatives with biological targets. Medicine: The compound has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents. Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions, which is crucial in its antifungal activity. The pyrrolidine ring can interact with various biological macromolecules, influencing its biological activity.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition of fungal enzymes involved in cell wall synthesis.

  • Receptors: Binding to bacterial receptors, disrupting cell membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs are triazole-containing pyrrolidine derivatives with variations in substituents and backbone modifications. Below is a comparative analysis based on structural motifs, synthesis, and properties:

Compound Name Structural Features Key Substituents Synthesis Method Key Properties
Target Compound : Ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate Pyrrolidine + 1,4-substituted triazole 4-hydroxymethyl (triazole), ethyl carboxylate (pyrrolidine) CuAAC (azide-alkyne cycloaddition) Moderate hydrophilicity; potential for ester hydrolysis or oxidation of hydroxymethyl group
Compound 6 : (3R,4R)-tert-butyl 3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-4-(4-(trifluoromethyl)benzyl-oxy)pyrrolidine-1-carboxylate Pyrrolidine + 1,4-substituted triazole Pyridinyl (triazole), trifluoromethyl benzyl-oxy (pyrrolidine), tert-butyl carbamate CuAAC with 3-ethynylpyridine High lipophilicity (CF₃ group); tert-butyl carbamate enhances stability during synthesis
Compound 16 () Sucrose-derived triazole + fluorinated chain Perfluorinated undecanamido (triazole), acetylated sugar backbone Multi-step CuAAC and glycosylation Extreme hydrophobicity (fluorinated chain); designed for lipid membrane interactions
Compound 4i/4j () Pyrimidine-tetrazole-coumarin hybrids Coumarin (fluorescent), tetrazole (hydrogen-bonding) Heterocyclic condensation reactions Fluorescence properties; potential for photodynamic applications

Biological Activity

Ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

Property Details
IUPAC Name This compound
CAS Number 2098123-38-5
Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol

This compound features a pyrrolidine ring linked to a triazole moiety, which is known for its bioactive properties.

This compound exhibits its biological effects primarily through interactions with various biological targets:

  • Enzyme Inhibition : The triazole ring interacts with enzymes, potentially acting as an inhibitor. For instance, compounds with similar structures have shown inhibitory activity against human carbonic anhydrase II (hCA II), which is crucial for various physiological processes .
  • Antimicrobial Activity : Research indicates that derivatives of triazole compounds can exhibit moderate antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli . The hydroxymethyl group enhances the compound's solubility and bioavailability.

Anticancer Properties

Recent studies have suggested that triazole derivatives can function as promising anticancer agents. For example:

  • Cell Line Studies : this compound has been tested against various human tumor cell lines, demonstrating significant antiproliferative activity with IC50 values in the nanomolar range .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

Microorganism MIC (μg/mL)
Staphylococcus aureus250
Escherichia coli250
Candida albicans250

These results indicate a moderate level of antibacterial and antifungal activity .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Anticancer Activity : A study demonstrated that triazole derivatives could inhibit tumor growth in vitro. The mechanism involved apoptosis induction in cancer cells .
  • Enzyme Interaction Studies : Another investigation focused on the interaction of similar triazole compounds with hCA II, revealing that modifications to the triazole ring significantly impacted binding affinity and inhibitory potency .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Bioavailability : The presence of the hydroxymethyl group enhances solubility and absorption in biological systems.
  • Toxicity Profile : Preliminary studies suggest low toxicity levels; however, comprehensive toxicity assessments are necessary for clinical applications.

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate generally follows these key stages:

Preparation of the Pyrrolidine-1-carboxylate Intermediate

The pyrrolidine-1-carboxylate core is often prepared by esterification of pyrrolidine derivatives or via protection strategies using carbamate groups (e.g., ethyl carbamate). For example, starting from pyrrolidine, carbamate formation with ethyl chloroformate or related reagents yields ethyl pyrrolidine-1-carboxylate derivatives.

One patent describes the preparation of related pyrrolidine carboxylates by nucleophilic substitution on protected pyrrolidine derivatives, such as tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate, under mild heating conditions (around 40 °C) to ensure selective substitution and preservation of stereochemistry.

Formation of the 1,2,3-Triazole Ring via Click Chemistry

The 1,2,3-triazole ring is typically synthesized by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used click chemistry method. The process involves:

For the compound , the pyrrolidine moiety is functionalized with an azide or alkyne at the 3-position, and the complementary alkyne or azide bears a protected or free hydroxymethyl group. After cycloaddition, the hydroxymethyl substituent is positioned at the 4-position of the triazole ring.

Detailed Synthetic Route Example

While direct literature on the exact compound is limited, analogous preparation routes for similar pyrrolidine-triazole carboxylates provide the following synthetic framework:

Step Reaction Conditions Yield (%) Notes
1 Protection of pyrrolidine nitrogen as ethyl carbamate Reaction with ethyl chloroformate, base, 0-25 °C 85-90 Ensures stability and selectivity
2 Introduction of azide or alkyne at 3-position Nucleophilic substitution or functional group transformation, mild heating (~40 °C) 70-80 Retains stereochemistry
3 CuAAC cycloaddition with complementary alkyne/azide bearing protected hydroxymethyl Cu(I) catalyst, room temp to 60 °C, solvent such as t-BuOH/H2O 75-95 High regioselectivity for 1,4-disubstituted triazole
4 Deprotection of hydroxymethyl group if protected Acidic or basic hydrolysis 80-90 Yields free hydroxymethyl substituent
5 Purification by chromatography/crystallization - - Ensures high purity

Research Findings and Optimization

  • Catalyst choice: Copper(I) catalysts such as CuSO4/sodium ascorbate or CuI have been shown to provide high yields and regioselectivity in triazole formation. Ligand-free conditions or use of stabilizing ligands can improve reaction rates and reduce side products.
  • Solvent systems: Mixed aqueous-organic solvents (e.g., tert-butanol/water) enhance solubility of polar and nonpolar reactants, optimizing yield.
  • Temperature control: Mild temperatures prevent decomposition of sensitive groups and maintain stereochemical integrity.
  • Functional group tolerance: The method tolerates various protecting groups and functional groups, allowing late-stage modifications such as hydroxymethyl introduction.
  • Purification: Chromatographic techniques and recrystallization are effective for isolating pure products, critical for biological applications.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents/Conditions Advantages Challenges
Pyrrolidine carbamate formation Reaction with ethyl chloroformate Base (e.g., triethylamine), 0-25 °C High yield, stable intermediate Requires careful moisture control
Azide/alkyne functionalization Nucleophilic substitution or functional group transformation Mild heating (~40 °C), suitable leaving groups Retains stereochemistry Possible side reactions if conditions harsh
Triazole ring formation CuAAC click chemistry Cu(I) catalyst, t-BuOH/H2O, room temp to 60 °C High regioselectivity, mild conditions Copper removal post-reaction needed
Hydroxymethyl introduction Precursor protection/deprotection or post-cycloaddition modification Acid/base hydrolysis or selective oxidation/reduction Functional group compatibility Protecting group strategy critical
Purification Chromatography, recrystallization Silica gel, solvents High purity product Scale-up challenges

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Using ethyl pyrrolidine carboxylate derivatives functionalized with azide or alkyne groups.
  • Optimizing stoichiometry (e.g., 1.3 equiv of alkyne to azide) and reaction time (e.g., 50°C for 72 hours) to improve yields .
  • Employing copper sulfate/sodium ascorbate catalytic systems to accelerate triazole formation while minimizing side products .
    • Characterization : Post-synthesis purification via flash chromatography (e.g., CH₂Cl₂/MeOH gradient) and validation using ¹H/¹³C NMR and HRMS .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks for the hydroxymethyl group (δ ~4.5–5.2 ppm) and triazole protons (δ ~7.5–8.5 ppm). DMSO-d₆ is preferred for resolving polar functional groups .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z [M+H]⁺) and isotopic patterns to rule out impurities .
  • Chromatography : Use TLC (Rf ~0.14 in CH₂Cl₂/MeOH 30:1) or HPLC to assess purity pre- and post-purification .

Q. What are the common reactivity patterns of the hydroxymethyl-triazole moiety in this compound?

  • Methodological Answer : The hydroxymethyl group undergoes:

  • Esterification/Acylation : React with acetic anhydride to form acetoxymethyl derivatives, enhancing lipophilicity for pharmacological studies .
  • Oxidation : Convert to a carboxylic acid using mild oxidizing agents (e.g., KMnO₄) to study electronic effects on bioactivity .
  • Substitution : Participate in Mitsunobu reactions with alcohols to generate ether-linked analogs .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict regioselectivity in triazole formation and optimize transition states .
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize compounds with favorable binding energies .
  • Machine Learning : Train models on existing SAR data to predict pharmacokinetic properties (e.g., LogP, BBB permeability) .

Q. How should researchers address contradictions in reported biological activity data for triazole-pyrrolidine hybrids?

  • Methodological Answer :

  • Control Experiments : Verify assay conditions (e.g., pH, solvent) that may alter compound stability or protein interactions .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Structural Reanalysis : Compare crystallographic data (e.g., bond angles in triazole rings) to rule out polymorphic effects .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Mask the hydroxymethyl group as an ester (e.g., acetyl or pivaloyl) to improve oral bioavailability .
  • Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility .
  • Microsomal Stability Assays : Test hepatic metabolism using liver microsomes and identify CYP450 isoforms involved in clearance .

Q. What challenges arise in crystallographic analysis of triazole-containing compounds, and how can they be mitigated?

  • Methodological Answer :

  • Crystal Growth : Use slow vapor diffusion (e.g., ether into CHCl₃) to obtain high-quality single crystals .
  • Disorder Management : Refine X-ray data with constraints for flexible pyrrolidine and hydroxymethyl groups .
  • H-Bond Analysis : Map intermolecular interactions (e.g., triazole N–H⋯O) to explain packing motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

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